Gpo-vir - 811471-91-7

Gpo-vir

Catalog Number: EVT-1585125
CAS Number: 811471-91-7
Molecular Formula: C33H37N9O8S
Molecular Weight: 719.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gpo-vir is a fixed-dose combination of antiretroviral drugs used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound combines multiple active pharmaceutical ingredients, specifically lamivudine, stavudine, and nevirapine, which work synergistically to inhibit viral replication and improve patient outcomes in HIV treatment regimens. The formulation aims to simplify therapy by reducing pill burden and enhancing adherence among patients.

Source

Gpo-vir is developed and distributed by the Government Pharmaceutical Organization in Thailand. It was introduced as part of the national strategy to provide affordable and effective treatment options for HIV-infected individuals, particularly in resource-limited settings.

Classification

Gpo-vir falls under the category of antiretroviral therapy (ART). It is classified as a combination therapy that includes:

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Lamivudine and stavudine.
  • Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine.
Synthesis Analysis

Methods

The synthesis of Gpo-vir involves the combination of three active pharmaceutical ingredients through established pharmaceutical manufacturing processes. Each component is synthesized separately before being formulated into a single dosage form.

Technical Details

  1. Lamivudine: Synthesized through a multi-step process involving the reaction of 2,6-diaminopurine with various reagents to form the nucleoside structure.
  2. Stavudine: Produced from thymidine through selective deoxygenation and subsequent chemical modifications.
  3. Nevirapine: Derived from 2-cyano-1,2-dihydroquinoline through a series of reactions including cyclization and functional group transformations.

The final product is typically prepared as a tablet or capsule, ensuring stability and bioavailability.

Molecular Structure Analysis

Structure

Gpo-vir contains three distinct molecular entities:

  • Lamivudine: C8_{8}H10_{10}N4_{4}O3_{3}S
  • Stavudine: C10_{10}H12_{12}N2_{2}O4_{4}
  • Nevirapine: C16_{16}H14_{14}N4_{4}O

Each component's molecular structure contributes to its mechanism of action against HIV.

Data

The molecular weights are approximately:

  • Lamivudine: 229.25 g/mol
  • Stavudine: 252.25 g/mol
  • Nevirapine: 266.31 g/mol
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the action of Gpo-vir include:

  1. Inhibition of Reverse Transcriptase: Lamivudine and stavudine act by mimicking natural nucleotides, thereby terminating viral DNA synthesis.
  2. Non-competitive Inhibition: Nevirapine binds to an allosteric site on reverse transcriptase, preventing its activity.

Technical Details

These mechanisms involve complex interactions at the molecular level, where the binding affinities and kinetic parameters are critical for their effectiveness against HIV replication.

Mechanism of Action

Process

Gpo-vir operates through a multi-faceted approach:

  1. Inhibition of Viral Replication: By blocking reverse transcriptase activity, it prevents the conversion of viral RNA into DNA.
  2. Reduction of Viral Load: Continuous administration leads to decreased levels of circulating HIV in the bloodstream.

Data

Clinical studies have shown that patients receiving Gpo-vir exhibit significant reductions in viral load within weeks of starting therapy, with improved immune function as measured by CD4 cell counts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white to off-white tablets.
  • Solubility: Varies among components; lamivudine is soluble in water, while nevirapine has limited solubility.

Chemical Properties

  • Stability: Gpo-vir is stable under recommended storage conditions (room temperature).
  • pH Range: Optimal pH for stability varies; generally maintained between 4.5 to 7.5 for optimal efficacy.

Relevant analyses include high-performance liquid chromatography (HPLC) for quantification and stability testing under various environmental conditions.

Applications

Scientific Uses

Gpo-vir is primarily used in clinical settings for:

  • Treatment of HIV-infected individuals to suppress viral load.
  • Research studies evaluating its efficacy compared to other antiretroviral therapies.

Additionally, it serves as a model for developing new fixed-dose combinations aimed at improving adherence and treatment outcomes in HIV therapy.

Properties

CAS Number

811471-91-7

Product Name

Gpo-vir

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C33H37N9O8S

Molecular Weight

719.8 g/mol

InChI

InChI=1S/C15H14N4O.C10H12N2O4.C8H11N3O3S/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-3,6-8,10H,4-5H2,1H3,(H,18,20);2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t;7-,8+;6-,7+/m.00/s1

InChI Key

FEOBXHIFUYOHBP-KPTOQMEFSA-N

SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Synonyms

GPO-vir
stavudine - lamivudine - nevirapine
stavudine, lamivudine, nevirapine drug combination
triomune

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.